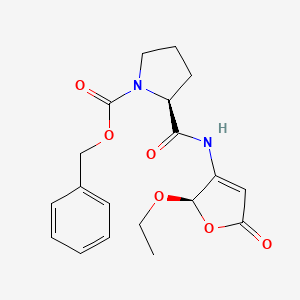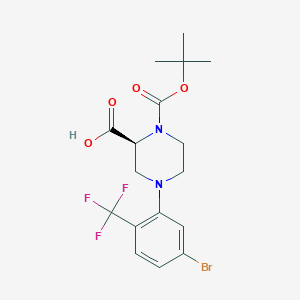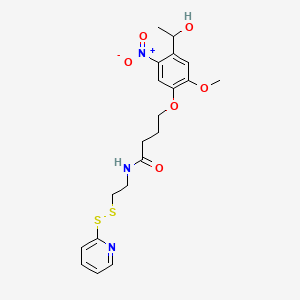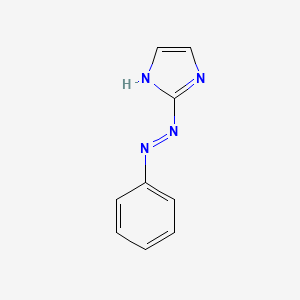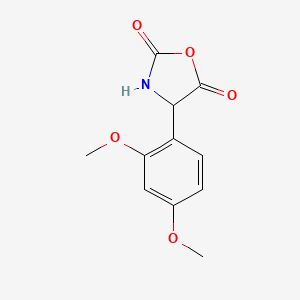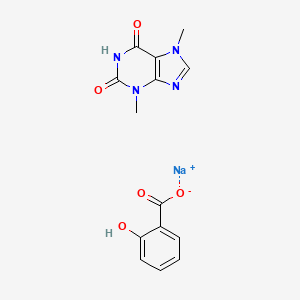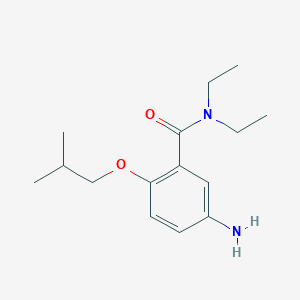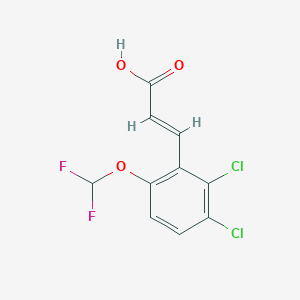
1,4-Bis(3-formylphenylethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3-formylphenylethynyl)benzene is an organic compound with the molecular formula C24H14O2 It is a derivative of 1,4-bis(phenylethynyl)benzene, where the phenyl groups are substituted with formyl groups at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-formylphenylethynyl)benzene typically involves the following steps:
-
Sonogashira Coupling Reaction: : This reaction involves the coupling of 1,4-diiodobenzene with 3-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine or potassium carbonate.
-
Purification: : The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to improve efficiency and yield.
化学反应分析
Types of Reactions
1,4-Bis(3-formylphenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1,4-Bis(3-carboxyphenylethynyl)benzene.
Reduction: 1,4-Bis(3-hydroxyphenylethynyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
1,4-Bis(3-formylphenylethynyl)benzene has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound’s unique structural properties make it suitable for the development of liquid crystalline materials and other advanced materials with specific optical and electronic properties.
Chemical Sensors: Due to its ability to undergo various chemical reactions, it can be used in the development of chemical sensors for detecting specific analytes.
作用机制
The mechanism of action of 1,4-Bis(3-formylphenylethynyl)benzene in its applications involves its ability to participate in π-conjugation and form extended conjugated systems. This property is crucial for its use in organic electronics, where it can facilitate charge transport and improve the efficiency of devices like OLEDs and OPVs. The formyl groups can also participate in hydrogen bonding and other interactions, making the compound useful in materials science and chemical sensing applications.
相似化合物的比较
Similar Compounds
1,4-Bis(phenylethynyl)benzene: The parent compound without formyl substitution.
1,4-Bis(4-formylphenylethynyl)benzene: A similar compound with formyl groups at the 4-position instead of the 3-position.
1,3-Bis(4-formylphenylethynyl)benzene: A compound with a different substitution pattern on the benzene ring.
Uniqueness
1,4-Bis(3-formylphenylethynyl)benzene is unique due to the specific positioning of the formyl groups, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and electronic behavior.
属性
分子式 |
C24H14O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-[2-[4-[2-(3-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C24H14O2/c25-17-23-5-1-3-21(15-23)13-11-19-7-9-20(10-8-19)12-14-22-4-2-6-24(16-22)18-26/h1-10,15-18H |
InChI 键 |
OLWVKGWJCRVJLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC(=C3)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




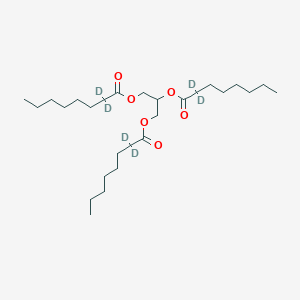
![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
